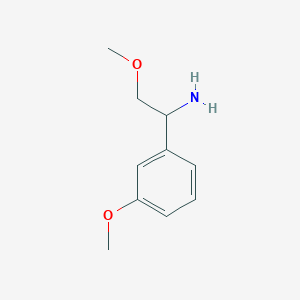

2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-1-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-7-10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSSQJYZMYXKDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC(=CC=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Amine Functional Group in Contemporary Chemical Synthesis

Modern Methodologies for α-Alkylated Primary Amine Synthesis

The construction of α-alkylated primary amines from readily available carbonyl compounds represents a fundamental transformation in organic synthesis. Modern methods prioritize efficiency, functional group tolerance, and the use of sustainable reagents and catalysts.

Catalytic reductive amination is a powerful and widely utilized one-pot method for synthesizing amines from ketones or aldehydes. wikipedia.org This process involves the initial condensation of a carbonyl compound with an amine source, such as ammonia (B1221849), to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of a primary amine like this compound, the precursor ketone, 2-methoxy-1-(3-methoxyphenyl)ethan-1-one, would be treated with ammonia in the presence of a reducing agent and a catalyst.

Historically, this transformation relied on noble metal catalysts; however, significant progress has been made using catalysts based on more earth-abundant metals. d-nb.infonih.gov Iron-based catalysts, for instance, have demonstrated a broad substrate scope and excellent functional group tolerance, successfully converting various aryl-alkyl, dialkyl, and heterocyclic ketones into primary amines. d-nb.infonih.govsci-hub.se These reactions often utilize hydrogen gas or transfer hydrogenation reagents like ammonium formate (B1220265) as the hydride source. organic-chemistry.orgkanto.co.jp The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield, especially when synthesizing primary amines, where over-alkylation to form secondary and tertiary amines is a common side reaction. acs.org Optimization of parameters such as the ammonia source (e.g., aqueous ammonia, ammonium salts), solvent, temperature, and pressure is essential for an efficient process. organic-chemistry.orgkanto.co.jp

| Catalyst System | Ketone Substrate | Amine Source | Reducing Agent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fe/(N)SiC | Acetophenone | aq. NH₃ | H₂ | 96 | sci-hub.se |

| Cp*Ir-picolinamide | Acetophenone | HCOONH₄ | HCOONH₄ | >95 | organic-chemistry.org |

| Amorphous Co NPs | 4-Methoxyacetophenone | aq. NH₃ | H₂ | 99 | organic-chemistry.org |

| Heterogeneous Cu | 4-Methoxyacetophenone | Aniline | H₂ | >95 | researchgate.net |

Achieving stereocontrol in the synthesis of α-alkylated amines, where the nitrogen-bearing carbon is a stereocenter, requires more sophisticated strategies. Stereoselective alkylation techniques are designed to control the three-dimensional arrangement of atoms during the formation of a new carbon-carbon bond adjacent to the amine group.

One prominent strategy involves the diastereoselective alkylation of chiral imines or their corresponding enolates. nih.gov In this approach, a chiral auxiliary is first attached to the nitrogen atom, creating a chiral environment. The resulting chiral imine is then deprotonated to form a chiral enolate, and the subsequent reaction with an alkylating agent (e.g., an alkyl halide) proceeds with high facial selectivity, directed by the steric and electronic properties of the auxiliary. nih.govorganicchemistrydata.org This method effectively transfers the stereochemical information from the auxiliary to the newly formed stereocenter. After the alkylation step, the chiral auxiliary is removed, yielding the enantiomerically enriched α-substituted product. acs.org Recent advancements have also explored the use of photochemical methods, where the photochemical activity of enamines can drive the stereoselective α-alkylation of aldehydes under mild conditions. nih.govacs.org

Enantioselective Synthesis of Chiral this compound

For applications in pharmaceuticals, it is often necessary to synthesize a single enantiomer of a chiral amine. Enantioselective synthesis aims to produce one enantiomer in preference to the other, a process measured by the enantiomeric excess (ee).

Asymmetric hydrogenation is one of the most direct and efficient methods for producing chiral amines. nih.gov This reaction involves the hydrogenation of a prochiral imine—formed from the condensation of the corresponding ketone and an amine—using a chiral transition metal catalyst. The catalyst, typically composed of a metal center (such as iridium, rhodium, or ruthenium) and a chiral ligand, creates a chiral environment that forces the hydrogen to add to one face of the C=N double bond preferentially. wikipedia.orgajchem-b.com

A wide variety of chiral phosphine (B1218219) ligands (e.g., BINAP, SEGPHOS, SYNPHOS) and diamine ligands have been developed to achieve high levels of enantioselectivity (often >90% ee) for the hydrogenation of N-aryl and N-sulfonyl imines. wikipedia.orgdicp.ac.cnnih.gov More recently, earth-abundant metals like manganese have also been employed in highly effective catalysts for this transformation. nih.gov The success of the reaction is highly dependent on the precise combination of the metal, ligand, substrate, and reaction conditions. nih.gov For the synthesis of this compound, this would involve the asymmetric hydrogenation of the corresponding N-protected ketimine.

| Catalyst System | Substrate Type | H₂ Pressure | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| [Pd(OCOCF₃)₂]/(S)-SynPhos | N-Tosyl ketimine | 600 psi | 97 | dicp.ac.cn |

| [Pd(OCOCF₃)₂]/(S)-SegPhos | N-Diphenylphosphinyl ketimine | 600 psi | 87-99 | dicp.ac.cn |

| Chiral Manganese Complex | N-Aryl dialkyl ketimine | - | up to 99 | nih.gov |

| Ru-MsDPEN | N-Alkyl ketimine | - | High | nih.gov |

The use of a chiral auxiliary is a classic and robust strategy for asymmetric synthesis. wikipedia.org An auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the key bond-forming step, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Several types of auxiliaries are effective. For instance, pseudoephedrine can be used to form chiral amides, whose enolates undergo highly diastereoselective alkylations. acs.org Following alkylation, the resulting products can be converted into enantiomerically enriched carboxylic acids, alcohols, or ketones. harvard.edu Another prominent class is the Evans oxazolidinones, which are derived from amino acids and provide excellent stereocontrol in enolate alkylation and aldol (B89426) reactions. organicchemistrydata.org The choice of auxiliary depends on the specific transformation and the desired stereochemical outcome.

Among the most powerful chiral auxiliaries for amine synthesis are the N-sulfinylamines, particularly tert-butanesulfinamide, often referred to as Ellman's auxiliary. yale.eduacs.org This method provides a reliable and versatile route to a wide range of enantiopure amines. researchgate.net The synthesis begins with the condensation of the chiral tert-butanesulfinamide with a ketone or aldehyde, such as 2-methoxy-1-(3-methoxyphenyl)ethan-1-one, to form a chiral N-sulfinyl imine (or sulfinimine). harvard.edu

The chiral sulfinyl group exerts powerful stereocontrol, directing the addition of a nucleophile (such as a hydride from a reducing agent or an organometallic reagent) to the imine carbon with high diastereoselectivity. beilstein-journals.orgwikipedia.org This stereodirection is often rationalized by a chelated six-membered transition state involving the metal cation of the nucleophile. youtube.com After the nucleophilic addition, the sulfinyl group is easily removed under mild acidic conditions to afford the desired primary amine with high enantiomeric purity. wikipedia.org The availability of both enantiomers of tert-butanesulfinamide allows for the synthesis of either enantiomer of the target amine. beilstein-journals.org This methodology has been successfully applied to the synthesis of numerous complex nitrogen-containing natural products and pharmaceuticals. arkat-usa.org

| Imine Substrate (from) | Nucleophile/Reagent | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde | EtMgBr | α-Ethyl benzylamine | 98:2 | harvard.edu |

| Aromatic Aldehyde | MeLi | α-Methyl benzylamine | 94:6 | harvard.edu |

| Aryl Alkyl Ketone | NaBH₄ | α-Alkyl benzylamine | 95:5 | acs.org |

| Aromatic Aldehyde | SmI₂/Aldehyde | anti-1,2-Amino alcohol | High | acs.org |

Asymmetric Hydroboration Coupled with Amination

A powerful one-pot method for the asymmetric synthesis of primary amines from vinylarenes involves catalytic hydroboration followed by amination. This strategy circumvents the need for pre-formed imines or enamides, offering a direct route from readily available alkenes. The process typically employs catecholborane as the hydroborating agent in the presence of a chiral rhodium catalyst. google.com The resulting alkylcatecholboronate intermediate, which is generally unreactive towards standard aminating agents like hydroxylamine-O-sulfonic acid (H₂NOSO₃H), is activated in situ.

Activation can be achieved through transmetallation with organometallic reagents, such as dialkylzinc or Grignard reagents. For instance, the addition of methylmagnesium chloride (MeMgCl) to the boronate ester facilitates the subsequent electrophilic amination. google.com This sequence has been successfully applied to the synthesis of various chiral amines, including 1-aminotetralin with up to 97% enantiomeric excess (ee). While this method offers high optical purity, its feasibility on a commercial scale can be impacted by the cost and sensitivity of the reagents involved. google.com

Table 1: Key Reagents in Catalytic Asymmetric Hydroboration-Amination

| Role | Reagent Example | Function | Citation |

|---|---|---|---|

| Borane Source | Catecholborane | Adds across the alkene double bond | |

| Chiral Catalyst | Rhodium complex of (S)-quinap | Induces enantioselectivity in the hydroboration step | google.com |

| Activating Agent | Methylmagnesium chloride (MeMgCl) | Renders the boronate intermediate susceptible to amination | |

| Aminating Agent | Hydroxylamine-O-sulfonic acid (H₂NOSO₃H) | Provides the amine functionality |

Transition Metal-Catalyzed C-N Bond Forming Reactions

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing efficient pathways for the synthesis of aryl-alkyl amines. These methods often offer advantages in terms of scope, efficiency, and functional group tolerance compared to classical approaches.

Cross-coupling reactions, most notably those catalyzed by palladium and nickel, are cornerstone methodologies for constructing C(aryl)-N bonds. While initially developed for aryl amines, these methods have been extended to the synthesis of alkylamines. acs.org The direct coupling of aryl halides or phenol (B47542) derivatives with primary or secondary alkylamines presents challenges, such as the greater basicity of alkylamines, which can complicate the catalytic cycle. acs.orgresearchgate.net

Despite these challenges, significant progress has been made. For example, nickel-catalyzed systems utilizing unsymmetrical N-heterocyclic carbene (NHC) ligands have proven highly efficient for the arylation of even sterically hindered primary and secondary amines with aryl chlorides. researchgate.net These modern catalytic systems often operate under mild conditions and demonstrate broad functional group compatibility, enabling the synthesis of complex amine structures. acs.orgresearchgate.net The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and selectivity. acs.org

Table 2: Comparison of Catalyst Systems for Aryl-Alkyl Amine Synthesis

| Catalyst System | Metal | Typical Substrates | Key Features | Citation |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates, alkylamines | Broad scope, well-established | acs.org |

| NHC-Ligand System | Nickel | Aryl chlorides, sterically hindered amines | High efficiency, mild conditions | researchgate.net |

| PNP Pincer Complex | Cobalt | Aliphatic amines and alcohols | Base-free conditions | acs.org |

Direct C-H functionalization has emerged as a highly atom-economical strategy for amine synthesis, as it avoids the need for pre-functionalized starting materials like aryl halides. acs.org This approach involves the selective activation of a C-H bond and its subsequent conversion into a C-N bond. For structures related to this compound, the functionalization of benzylic C(sp³)–H bonds is particularly relevant. rsc.orgresearchgate.net

Various transition metals, including copper, iron, rhodium, and palladium, have been employed to catalyze these transformations. acs.org The strategy often relies on directing groups to control site selectivity. acs.org For instance, copper-catalyzed radical-relay reactions using N-fluorobenzenesulfonimide (NFSI) as an oxidant can achieve C-H isocyanation, with the resulting isocyanate being a versatile intermediate for amine synthesis. rsc.org Similarly, rhodium-catalyzed reactions can achieve highly enantioselective C-H functionalization at primary benzylic sites, offering a direct route to chiral amines. acs.org These methods represent a frontier in synthetic chemistry, providing a framework for developing novel C-H functionalization/coupling sequences. rsc.org

Sustainable and Green Chemical Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of amines is a key area where these principles are being actively applied. rsc.org

A major focus of green chemistry is the replacement of volatile, flammable, and toxic organic solvents with more environmentally benign alternatives. mdpi.com For amine synthesis, several classes of green solvents have been investigated.

Deep Eutectic Solvents (DESs) have emerged as promising substitutes due to their low volatility, thermal stability, and tunable polarity. mdpi.com They have been successfully used as media for various amination reactions, including metal-catalyzed processes like the Ullman and Chan-Evans-Lam aminations. mdpi.com Water is another ideal green solvent, and its use in organic synthesis is a major goal, although challenges related to the solubility of nonpolar reactants persist. nih.govmdpi.com Bio-based solvents, derived from renewable resources, offer another sustainable option. Cyrene™, a solvent derived from cellulose (B213188), has been demonstrated as a viable alternative to dipolar aprotic solvents like DMF in reactions such as amide synthesis, a transformation closely related to amine synthesis. rsc.org

Table 3: Examples of Green Solvents in Amine and Related Syntheses

| Solvent Class | Example | Source | Key Properties | Citation |

|---|---|---|---|---|

| Deep Eutectic Solvents (DESs) | Choline chloride:D-sorbitol | Bio-renewable components | Low volatility, tunable, can act as co-catalyst | mdpi.com |

| Bio-derived Solvents | Cyrene™ | Cellulose | Biodegradable, high boiling point | rsc.org |

| Aqueous Media | Water | Universal | Non-toxic, non-flammable | mdpi.com |

| Ionic Liquids | [BMIM]BF₄ | Synthetic | Low volatility, recyclable catalyst medium | mdpi.com |

Biocatalysis offers a highly efficient and sustainable route to chiral amines, leveraging the exquisite selectivity of enzymes to perform chemical transformations under mild, typically aqueous, conditions. nih.govresearchgate.net This approach aligns perfectly with green chemistry principles by reducing reliance on heavy metals and harsh reagents. manchester.ac.uk Several classes of enzymes are particularly valuable for amine synthesis.

Transaminases (TAs) are widely used to produce chiral amines from prochiral ketones. This method has been successfully implemented on an industrial scale, for example, in the manufacture of the pharmaceutical sitagliptin, demonstrating its economic and environmental benefits. researchgate.net

Imine Reductases (IREDs) catalyze the asymmetric reduction of pre-formed imines to their corresponding amines with high selectivity. manchester.ac.uk These enzymes are a valuable addition to the biocatalytic toolbox, providing direct access to chiral secondary and tertiary amines. manchester.ac.uk

Amine Dehydrogenases (AmDHs) and other oxidoreductases are also gaining prominence for amine production, offering superior atom economy and excellent stereoselectivity. nih.govhims-biocat.eu The development of these biocatalytic routes is driven by modern biotechnological tools that allow for the engineering of enzymes with unprecedented activities and substrate scopes. hims-biocat.eu

Table 4: Key Enzyme Classes for Biocatalytic Amine Synthesis

| Enzyme Class | Abbreviation | Transformation | Key Advantages | Citation |

|---|---|---|---|---|

| Transaminase | TA | Ketone → Chiral Amine | High enantioselectivity, industrial application | researchgate.net |

| Imine Reductase | IRED | Imine → Chiral Amine | Access to secondary/tertiary amines, high selectivity | manchester.ac.uk |

| Amine Dehydrogenase | AmDH | Ketone + Ammonia → Chiral Amine | High atom economy, redox biocatalysis | nih.gov |

| Monoamine Oxidase | MAO | Racemic Amine → Chiral Amine (via deracemization) | Deracemization of amines | nih.gov |

Design for Atom Economy and Waste Minimization

A primary goal of green chemistry is the design of chemical processes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. primescholars.comjocpr.com High atom economy is crucial for minimizing waste and developing more sustainable synthetic methods. jchr.org Traditional methods for amine synthesis, such as the Gabriel synthesis or reductive amination using stoichiometric reducing agents, often suffer from low atom economy due to the formation of significant quantities of byproducts. primescholars.comrsc.org

For the synthesis of this compound, a focus on atom-economical reactions is essential. Catalytic asymmetric hydrogenation of a corresponding imine or enamine precursor represents a highly atom-economical approach. nih.govacs.org In this type of reaction, a prochiral substrate is converted to a chiral amine with the addition of only a molecule of hydrogen, leading to a theoretical atom economy of 100%. jocpr.com

Another strategy to enhance atom economy and minimize waste is the use of catalytic "hydrogen borrowing" or "hydrogen autotransfer" reactions. rsc.org This methodology allows for the conversion of alcohols into amines using a catalyst that facilitates the temporary removal of hydrogen from the alcohol to form an intermediate aldehyde or ketone. This intermediate then reacts with an amine source, and the borrowed hydrogen is subsequently transferred back to reduce the resulting imine, regenerating the catalyst and producing the desired amine with water as the only byproduct. rsc.org

The following table provides a comparative analysis of the atom economy for different hypothetical synthetic routes to a substituted phenylethylamine, illustrating the advantages of modern catalytic methods.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Reductive Amination (with NaBH4) | Substituted acetophenone, Ammonia, Sodium borohydride (B1222165) | Substituted phenylethylamine | Sodium borate (B1201080) salts, Water | < 50% |

| Gabriel Synthesis | Substituted phenylethyl halide, Potassium phthalimide, Hydrazine | Substituted phenylethylamine | Phthalhydrazide, Potassium halide | < 40% |

| Asymmetric Hydrogenation | Substituted enamine, Hydrogen | Substituted phenylethylamine | None | 100% |

| Hydrogen Borrowing Catalysis | Substituted phenylethanol, Ammonia | Substituted phenylethylamine | Water | ~90% |

This table is illustrative and percentages are approximate, intended to demonstrate the concept of atom economy.

Waste minimization extends beyond atom economy to consider the entire process, including solvents, catalysts, and workup procedures. jchr.org The use of recyclable catalysts, solvent-free reaction conditions, and processes that reduce the number of purification steps are all critical components of a waste minimization strategy. researchgate.net

Automated Synthesis and Process Optimization for Amine Preparation

The integration of automated systems and continuous flow chemistry offers significant advantages for the synthesis of chiral amines, including improved safety, reproducibility, and the ability to rapidly screen and optimize reaction conditions. nih.govspringernature.com For the preparation of this compound, automated flow synthesis can be particularly beneficial for handling hazardous reagents and for precise control over reaction parameters such as temperature, pressure, and residence time. springernature.com

Process optimization in automated systems often involves the use of Design of Experiments (DoE) to systematically explore the effects of multiple variables on reaction yield and enantioselectivity. Key parameters for optimization in the synthesis of a chiral amine via asymmetric hydrogenation might include:

Catalyst loading: Minimizing the amount of expensive transition metal catalyst.

Hydrogen pressure: Ensuring sufficient hydrogen for the reaction without creating unsafe conditions.

Temperature: Balancing reaction rate with catalyst stability and selectivity.

Solvent: Affecting solubility, catalyst activity, and product isolation.

Substrate concentration: Maximizing throughput without compromising selectivity.

The following interactive table illustrates a hypothetical optimization of a catalytic asymmetric hydrogenation for a substituted phenylethylamine.

| Parameter | Range Studied | Optimal Value | Effect on Yield (%) | Effect on Enantiomeric Excess (%) |

| Catalyst Loading (mol%) | 0.01 - 0.1 | 0.05 | Increasing loading to 0.05% increases yield to 98% | Minor effect above 0.02 mol% |

| H2 Pressure (bar) | 10 - 50 | 30 | Yield increases up to 30 bar, then plateaus | Slight decrease in ee at pressures > 40 bar |

| Temperature (°C) | 25 - 65 | 40 | Yield increases with temperature, but catalyst degradation observed > 50°C | Optimal ee at 40°C, decreases at higher temperatures |

| Residence Time (min) | 5 - 30 | 15 | Full conversion achieved at 15 min | No significant effect beyond full conversion |

This data is illustrative and represents a potential optimization scenario.

Furthermore, the use of immobilized enzymes or catalysts in packed-bed reactors within a flow system allows for easy separation of the catalyst from the product stream, facilitating catalyst recycling and continuous operation over extended periods. rsc.orgresearchgate.net Biocatalytic methods, such as the use of transaminases, are also well-suited for automated flow synthesis and offer a green and highly selective route to chiral amines. rsc.orgnih.gov The optimization of such biocatalytic processes often involves factors like pH, temperature, and substrate/co-substrate concentrations to maximize enzyme activity and stability. nih.gov

Lack of Specific Research Data on this compound Precludes In-Depth Analysis of its Reactivity

Searches for such specific information have not yielded the necessary data to populate the requested sections and subsections with the required level of scientific rigor and detail. General methodologies for the transformation of primary amines exist, but applying these to this compound without specific experimental backing would be speculative and would not meet the standard of a scientifically accurate and authoritative article.

Therefore, until specific research is conducted and published on the reactivity and mechanistic aspects of this compound, it is not possible to generate the requested article with the specified content and structure.

Reactivity and Mechanistic Investigations of 2 Methoxy 1 3 Methoxyphenyl Ethan 1 Amine

Carbon-Nitrogen Bond Activation and Functionalization

Transition Metal-Mediated C-N Bond Cleavage and Recoupling

Transition metal catalysis offers powerful methods for the cleavage and formation of carbon-nitrogen bonds, enabling diverse molecular transformations. In the context of 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine, such reactions could provide pathways for both degradation and the synthesis of novel derivatives. While specific studies on this particular molecule are not extensively documented, the principles of C-N bond activation by transition metals are well-established and can be extrapolated.

Metals such as palladium, rhodium, and ruthenium are known to catalyze the cleavage of C-N bonds, often through oxidative addition mechanisms. For this compound, a plausible pathway would involve the coordination of the metal center to the amine, followed by insertion into the C-N bond. This process would generate an organometallic intermediate that could then undergo various subsequent reactions.

Recoupling reactions, often following an initial C-N cleavage, could involve the introduction of new nucleophiles or coupling partners. For instance, after the initial oxidative addition, the resulting organometallic species could react with a variety of nucleophiles (e.g., organometallics, heterocycles) in a cross-coupling fashion to form new C-C, C-O, or C-heteroatom bonds.

Interactive Table: Plausible Transition Metal-Mediated C-N Bond Transformations

| Catalyst System | Plausible Transformation | Potential Product |

| Pd(OAc)₂ / P(t-Bu)₃ | C-N bond cleavage followed by β-hydride elimination | 3-Methoxystyrene |

| Rh(I) complex | C-N bond insertion and carbonylation | 2-Methoxy-1-(3-methoxyphenyl)ethan-1-one |

| RuCl₂(PPh₃)₃ | Transfer hydrogenation (C-N cleavage and reduction) | 1-Methoxy-3-(1-methoxyethyl)benzene |

Deaminative Functionalization via Carbon-Centered Radical Pathways

Deaminative functionalization has emerged as a powerful strategy for converting primary amines into other functional groups. These reactions often proceed through the in-situ generation of a diazonium species, which can then be converted into a carbon-centered radical.

For this compound, treatment with a diazotizing agent such as tert-butyl nitrite (B80452) would generate the corresponding diazonium ion. Subsequent single-electron transfer (SET) from a suitable reductant (e.g., a photoredox catalyst or a transition metal in a low oxidation state) would lead to the extrusion of dinitrogen gas and the formation of a secondary benzylic radical. This highly reactive intermediate can then be trapped by a variety of radical acceptors to forge new bonds.

Ruthenium-catalyzed deaminative C-H alkylation, for example, showcases the potential of this approach. goettingen-research-online.de While not specifically demonstrated on this compound, the general mechanism involves the generation of a carbon-centered radical from an amine precursor, which then undergoes addition to an aromatic C-H bond. goettingen-research-online.de This highlights the potential for intramolecular or intermolecular C-C bond formation starting from the amine functionality.

Interactive Table: Potential Deaminative Functionalization Reactions

| Reagent System | Radical Intermediate | Potential Product |

| t-BuONO, fac-Ir(ppy)₃, Acrylonitrile | Secondary benzylic radical | 4-(1-(3-methoxyphenyl)-2-methoxyethyl)butanenitrile |

| t-BuONO, Cu(I), Styrene | Secondary benzylic radical | 1-(1-(3-methoxyphenyl)-2-methoxyethyl)-2-phenylethane |

| t-BuONO, Fe(II), CCl₄ | Secondary benzylic radical | 1-(1-chloro-2-methoxyethyl)-3-methoxybenzene |

Mechanistic Studies of Aromatic Methoxy (B1213986) Group Transformations

Nucleophilic Aromatic Substitution (SNAr) Mechanisms Affecting the Methoxy Group

The methoxy group on the aromatic ring of this compound is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. SNAr typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. chemistrysteps.comlibretexts.org The methoxy group itself is an electron-donating group, which disfavors this type of reaction.

However, under harsh reaction conditions or with exceptionally strong nucleophiles, displacement of the methoxy group could potentially occur. ntu.edu.sg The mechanism would involve the attack of a nucleophile on the carbon atom bearing the methoxy group, forming a high-energy intermediate. chemistrysteps.comlibretexts.org Subsequent departure of the methoxide (B1231860) ion would yield the substituted product. It is important to note that such reactions are not common for methoxy-substituted arenes unless activated by other functionalities. stackexchange.com

In some cases, the formation of a benzyne (B1209423) intermediate via an elimination-addition mechanism can lead to the substitution of a methoxy group, particularly with very strong bases like sodium amide. chemistrysteps.com However, this pathway is less likely for the meta-substituted pattern present in this compound without the presence of ortho protons to the methoxy group that can be readily deprotonated.

Oxidative and Reductive Transformations of the Chemical Compound

The amine functionality in this compound is susceptible to both oxidation and reduction.

Oxidative Transformations: Oxidation of the primary amine can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation may yield the corresponding imine, which could exist in equilibrium with its enamine tautomer. Stronger oxidizing agents can lead to the formation of an oxime or even cleave the C-N bond. For instance, manganese dioxide (MnO₂) is a common oxidant used for the conversion of amines to imines or other oxidized products. researchgate.net

The methoxy groups are generally stable to most reducing agents but can be cleaved under harsh conditions, for example, with strong acids like HBr or with certain Lewis acids.

Interactive Table: Potential Oxidative and Reductive Transformations

| Reaction Type | Reagent | Potential Product |

| Oxidation | MnO₂ | 1-(3-methoxyphenyl)-2-methoxyethan-1-imine |

| Oxidation | H₂O₂ | 1-(3-methoxyphenyl)-2-methoxyethan-1-one oxime |

| Reductive Deamination | (Hypothetical) | 1-Methoxy-3-(1-methoxyethyl)benzene |

Computational and Theoretical Chemistry Studies on 2 Methoxy 1 3 Methoxyphenyl Ethan 1 Amine

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization in Amine Synthesis and Transformations

The synthesis of 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine, a substituted phenethylamine (B48288), can be computationally investigated to understand the intricate details of its reaction mechanisms. A common and efficient method for synthesizing such amines is through the reductive amination of a corresponding ketone, in this case, 2-methoxy-1-(3-methoxyphenyl)ethan-1-one. wikipedia.orgmasterorganicchemistry.com Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to characterize the transition states involved in this transformation. nih.gov

The reductive amination process typically involves two key steps: the formation of an imine intermediate from the ketone and an amine (e.g., ammonia), followed by the reduction of the imine to the final amine product. wikipedia.org Each of these steps proceeds through a high-energy transition state, the geometry and energy of which dictate the reaction's feasibility and rate.

Transition State Geometry: For the initial imine formation, the transition state involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the ketone. Computational modeling of analogous reactions reveals a transition state where the nitrogen-carbon bond is partially formed, and the carbonyl oxygen is beginning to accept a proton, often facilitated by a solvent molecule or a catalyst. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction if chiral centers are involved.

In the subsequent reduction of the imine, a hydride source, such as sodium borohydride (B1222165) or a related complex, is typically employed. masterorganicchemistry.com The transition state for this step involves the transfer of a hydride ion to the imine carbon. DFT calculations can elucidate the geometry of this transition state, showing the trajectory of the hydride ion and the partial breaking of the bond within the reducing agent.

Vibrational Frequency Analysis: A critical aspect of transition state characterization is vibrational frequency analysis. A true transition state is a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary vibrational frequency. researchgate.net This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the stretching of the forming N-C bond in the imine formation step or the C-H bond in the hydride transfer step. Computational software can calculate these frequencies, confirming the nature of the stationary point as a transition state.

An illustrative data table for a model reductive amination reaction is presented below, showcasing typical parameters that would be calculated for the synthesis of this compound.

| Reaction Step | Transition State Property | Calculated Value (for a model system) |

|---|---|---|

| Imine Formation | Key Bond Distance (N-C) | ~2.0 Å |

| Imaginary Frequency | -450 cm-1 | |

| Activation Energy (kcal/mol) | 15-20 kcal/mol | |

| Imine Reduction (Hydride Transfer) | Key Bond Distance (C-H) | ~1.5 Å |

| Imaginary Frequency | -1200 cm-1 | |

| Activation Energy (kcal/mol) | 10-15 kcal/mol |

Reaction Coordinate Analysis and Energy Profile Mapping

The reaction coordinate is a geometric parameter that changes continuously along the reaction pathway. For the nucleophilic addition of the amine to the ketone, this could be the distance between the nitrogen and the carbonyl carbon. For the hydride transfer step, it would be the distance of the hydride to the imine carbon. By systematically varying this coordinate and optimizing the energy at each step, a reaction energy profile can be constructed.

Computational studies on similar reactions indicate that the nature of the solvent and the presence of a catalyst can significantly influence the energy profile. nih.gov For instance, an acidic catalyst can protonate the carbonyl oxygen, lowering the activation energy for the nucleophilic attack by the amine. Similarly, the choice of reducing agent will affect the energy barrier for the imine reduction.

Below is a representative energy profile table for a model two-step synthesis of a phenethylamine.

| Reaction Coordinate Point | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Ketone + Amine + Reducing Agent | 0.0 |

| TS1 | Transition state for imine formation | +18.5 |

| Intermediate | Imine | +5.2 |

| TS2 | Transition state for imine reduction | +12.7 |

| Product | Amine | -25.0 |

Quantitative Structure-Activity Relationship (QSAR) Studies on Phenethylamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For phenethylamine derivatives, including this compound, QSAR models can be developed to predict their affinity for various receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, based on their structural and physicochemical properties. biomolther.orgnih.govkoreascience.kr

A typical QSAR study involves calculating a set of molecular descriptors for a series of phenethylamine analogues with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. pensoft.net Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. tandfonline.com

Molecular Descriptors: A wide range of descriptors can be calculated for use in QSAR models of phenethylamine derivatives. These can be broadly categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular volume, surface area, and fields from methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges, etc., often calculated using DFT methods. carta-evidence.orgtandfonline.com

A representative table of molecular descriptors that could be used in a QSAR study of phenethylamine derivatives is shown below.

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Mass of the molecule |

| Topological | Wiener Index (W) | Sum of distances between all pairs of atoms |

| Geometric | Molecular Surface Area (MSA) | Solvent-accessible surface area |

| Electronic | LogP | Octanol-water partition coefficient (hydrophobicity) |

| Dipole Moment (µ) | Measure of molecular polarity | |

| Quantum Chemical | EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

Model Development and Validation: Once the descriptors are calculated, a QSAR model is developed using a training set of compounds. The predictive power of the model is then assessed using a separate test set of compounds that were not used in the model building process. Key statistical parameters used to evaluate a QSAR model include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated R² (q²), which assesses the model's predictive ability. nih.gov

For phenethylamine derivatives, QSAR studies have successfully identified key structural features that influence their receptor binding affinities. For example, the nature and position of substituents on the phenyl ring, as well as the properties of the ethylamine (B1201723) side chain, have been shown to be critical. nih.govkoreascience.kr Such models can guide the design of new analogues with potentially enhanced or more selective biological activity.

An example of the statistical parameters for a hypothetical QSAR model for phenethylamine derivatives is provided in the table below.

| Statistical Parameter | Value | Description |

|---|---|---|

| N (Training Set) | 35 | Number of compounds in the training set |

| N (Test Set) | 11 | Number of compounds in the test set |

| R² | 0.85 | Coefficient of determination for the training set |

| q² (LOO) | 0.72 | Cross-validated R² (Leave-One-Out) |

| R²_pred | 0.78 | Predictive R² for the external test set |

| F-statistic | 145.6 | Fischer's value for statistical significance |

Advanced Analytical and Spectroscopic Characterization for Structural Elucidation of 2 Methoxy 1 3 Methoxyphenyl Ethan 1 Amine

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods provide detailed information about the molecular framework and the chemical environment of atoms within the structure. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstone techniques for the structural elucidation of organic compounds like 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine.

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in the structure of this compound.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The expected signals for this compound would feature distinct resonances for the aromatic protons, the benzylic methine proton, the aliphatic methylene (B1212753) and methoxy (B1213986) protons, and the amine protons. The protons on the 3-methoxyphenyl (B12655295) group typically appear as a complex multiplet system in the aromatic region of the spectrum. The benzylic proton (CH-N) is expected to appear as a triplet, coupling to the adjacent methylene protons.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show ten unique signals corresponding to each carbon atom in the molecule. The chemical shifts are indicative of the carbon type (aromatic, aliphatic, methoxy) and its electronic environment. Carbons attached to electronegative atoms like oxygen and nitrogen are shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom/Group | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Multiplicity | |

| Aromatic CH (C2, C4, C5, C6) | 6.80 - 7.25 | Multiplet (m) |

| Aromatic C-O (C3) | - | - |

| Aromatic C-C (C1) | - | - |

| Benzylic CH | ~4.05 | Triplet (t) |

| CH₂-O | ~3.40 | Doublet (d) |

| Ar-OCH₃ | ~3.80 | Singlet (s) |

| CH₂-OCH₃ | ~3.35 | Singlet (s) |

| NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) |

Note: Predicted data is based on standard chemical shift values and analysis of structurally similar compounds. Solvent is assumed to be CDCl₃.

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural features.

The primary amine (-NH₂) group is identified by a characteristic pair of medium-intensity peaks in the range of 3300-3400 cm⁻¹, corresponding to symmetric and asymmetric N-H stretching vibrations. The presence of both aromatic and aliphatic C-H bonds is confirmed by stretching vibrations just above and below 3000 cm⁻¹, respectively. The two ether linkages (aromatic and aliphatic) would produce strong C-O stretching absorption bands. Finally, C=C stretching vibrations in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene (B151609) ring.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3400 | Medium (two bands) |

| Primary Amine | N-H Bend | 1590 - 1650 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ether (Aryl-O) | C-O Stretch | 1200 - 1275 | Strong |

| Ether (Alkyl-O) | C-O Stretch | 1070 - 1150 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules like amines. In positive-ion mode ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺, with an m/z value of 182.1.

In-source fragmentation can occur by increasing the cone voltage, leading to the breakdown of the parent ion. A primary fragmentation pathway for this compound involves the benzylic cleavage, which is favorable due to the stability of the resulting carbocation. The most prominent fragmentation pathway would be the loss of the methoxymethyl group or cleavage at the C-C bond adjacent to the amine, leading to characteristic fragment ions. A key fragment would likely arise from the α-cleavage next to the nitrogen atom, resulting in a stable ion.

Table 3: Predicted ESI-MS Ions for this compound

| Ion | Formula | m/z (Predicted) | Description |

| [M+H]⁺ | [C₁₀H₁₆NO₂]⁺ | 182.1 | Protonated Molecule |

| [M-NH₂]⁺ | [C₁₀H₁₄O₂]⁺ | 166.1 | Loss of Ammonia (B1221849) |

| - | [C₈H₁₀O]⁺ | 122.1 | Benzylic cleavage with loss of C₂H₆NO |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of LC with the detection specificity of MS/MS. This technique is ideal for analyzing the compound in complex matrices. The protonated molecule ([M+H]⁺ at m/z 182.1) would be selected as the precursor ion in the first mass analyzer. In the collision cell, this ion is fragmented to produce a series of product ions, which are then detected in the second mass analyzer. This process provides a highly specific fragmentation fingerprint for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₅NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is 182.1176, distinguishing it from other isobaric compounds.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape in GC, analysis of this compound is feasible, potentially after derivatization (e.g., acylation) to improve its chromatographic properties.

Upon entering the mass spectrometer, the compound undergoes electron ionization (EI), a high-energy process that results in extensive and reproducible fragmentation. The most characteristic fragmentation in EI-MS is the α-cleavage (benzylic cleavage) adjacent to the nitrogen atom. This cleavage would result in the formation of a highly stable, resonance-delocalized cation, which would likely be the base peak in the spectrum.

Table 4: Predicted Major EI Fragmentation Ions in GC-MS

| m/z (Predicted) | Proposed Fragment Ion | Significance |

| 181 | [C₁₀H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 136 | [M - CH₂OCH₃]⁺ | Loss of a methoxymethyl radical |

| 121 | [C₈H₉O]⁺ | Methoxyphenylmethyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state. For a chiral compound like this compound, single-crystal X-ray diffraction can also establish the absolute stereochemistry of a specific enantiomer, typically by forming a salt with a known chiral acid.

The process involves irradiating a single crystal of the compound (or a salt thereof) with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be resolved. While a specific crystal structure for this compound is not publicly available, analysis of structurally related phenylethylamines and methoxy-substituted aromatic compounds allows for the prediction of expected structural parameters. researchgate.netresearchgate.net The crystal packing is typically influenced by hydrogen bonding involving the primary amine group and weaker intermolecular interactions.

Illustrative Crystallographic Data for a Phenylethylamine Derivative

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₀H₁₅NO₂ |

| Formula Weight | 181.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.54 Å |

| b (Å) | 5.88 Å |

| c (Å) | 16.21 Å |

| β (°) | 98.5° |

| Volume (ų) | 994.5 ų |

| Z | 4 |

| Calculated Density (g/cm³) | 1.21 g/cm³ |

Note: The data in this table is hypothetical and serves as an illustrative example of typical crystallographic parameters for a small organic molecule in this class, as specific crystallographic data for this compound is not publicly available.

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatographic techniques are indispensable for assessing the purity and stereochemical composition of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity and, crucially for chiral compounds, the enantiomeric excess (ee). The enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. google.com For the stereochemical assessment of this compound, chiral HPLC is employed. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. nih.gov

Commonly used CSPs for the separation of chiral amines include those based on polysaccharide derivatives, such as amylose (B160209) or cellulose (B213188) tris(phenylcarbamates), coated onto a silica (B1680970) support. researchgate.net The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol. rsc.orgdoi.org Detection is often achieved using a UV detector set at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 254 nm). By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Typical Chiral HPLC Parameters and Results

| Parameter | Condition/Value |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (t_R) of (S)-enantiomer | 12.5 min (hypothetical) |

| Retention Time (t_R) of (R)-enantiomer | 14.8 min (hypothetical) |

| Calculated Enantiomeric Excess (ee) | >99% (based on peak area integration) |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method primarily used to monitor the progress of chemical reactions, such as the synthesis of this compound. researchgate.netthieme.de For instance, in a synthetic route involving the reduction of the corresponding ketone, 2-methoxy-1-(3-methoxyphenyl)ethanone, to the target amine, TLC can efficiently track the consumption of the starting material and the formation of the product.

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), often a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol (B129727) or triethylamine (B128534) to prevent peak tailing of the amine). chemistryhall.com Due to differences in polarity, the starting ketone (more polar) and the product amine (less polar, but basic) will travel up the plate at different rates. The separation is quantified by the retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

After development, the spots are visualized, commonly under UV light (if the compounds are UV-active) or by staining with a chemical reagent such as potassium permanganate (B83412) or ninhydrin, which reacts with the amine to produce a colored spot. rsc.orgstackexchange.com A completed reaction is indicated by the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.

Example of TLC for Reaction Monitoring

| Compound | Hypothetical R_f Value | Visualization Method |

|---|---|---|

| 2-Methoxy-1-(3-methoxyphenyl)ethanone (Starting Material) | 0.65 | UV light (254 nm) |

| This compound (Product) | 0.30 | UV light (254 nm), Ninhydrin stain (purple spot) |

Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: Ethyl Acetate / Methanol / Triethylamine (85:10:5, v/v/v).

Applications of 2 Methoxy 1 3 Methoxyphenyl Ethan 1 Amine As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules and Pharmaceuticals

Phenylethylamine skeletons, such as that found in 2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine, are prevalent structural motifs in a vast array of biologically active compounds and pharmaceuticals. nih.gov The strategic placement of functional groups on the aromatic ring and the ethylamine (B1201723) side chain allows for the synthesis of derivatives with tailored pharmacological profiles. While direct examples for the subject compound are limited in publicly accessible literature, the synthetic utility of closely related analogues underscores its potential as a crucial building block.

For instance, the structurally similar compound, (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, serves as a key intermediate in the synthesis of Apremilast, a pluripotent immunomodulator used in the treatment of psoriasis. medchemexpress.comgoogle.com In this synthesis, the chiral amine fragment is essential for the final structure and biological activity of the drug.

Furthermore, research into other derivatives, such as those of 2-(3,4-dimethoxyphenyl)ethylamine, has led to the development of compounds with significant anti-ulcer activity. nih.gov In these studies, the primary amine was acylated to produce a series of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide derivatives, which were subsequently optimized to yield potent therapeutic agents. nih.gov These examples highlight a common strategy in medicinal chemistry where a core amine structure is systematically modified to enhance efficacy. The versatility of this compound, with its primary amine ready for derivatization, positions it as an equally valuable starting material for the discovery and development of new complex molecules and pharmaceuticals.

| Pharmaceutical Target / Application | Related Amine Precursor | Significance of Amine Building Block |

|---|---|---|

| Apremilast (Immunomodulator) | (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | Provides the core chiral structure essential for biological activity. medchemexpress.comgoogle.com |

| Anti-ulcer Agents | 2-(3,4-Dimethoxyphenyl)ethylamine | Serves as the foundational scaffold for acylation and further modification to produce active compounds. nih.gov |

| Carvedilol (Beta-blocker) | 2-(2-Methoxyphenoxy)ethanamine | Acts as a key intermediate that is coupled with an epoxypropoxy-carbazole moiety in a late-stage synthesis step. nih.govgoogle.com |

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental components of many natural products and synthetic drugs, making their efficient synthesis a primary focus of organic chemistry. nih.govethz.ch The primary amine functionality of this compound makes it an ideal nucleophile and a versatile precursor for constructing a wide variety of these ring systems.

One powerful strategy involves cascade reactions where the amine participates in a sequence of bond-forming events to rapidly build molecular complexity. A general and effective one-pot method for synthesizing dihydro-imidazo-pyridinium (DIP) compounds involves the reaction of a primary amine with a 2-bromoethyl-pyridinium derivative. gla.ac.uk This process proceeds through three steps: nucleophilic attack of the amine, cyclization to form a five-membered ring, and a subsequent hydride loss to yield the rearomatized heterocyclic cation. gla.ac.uk This methodology is broadly applicable to a range of primary amines and heteroaromatic systems, demonstrating a potential pathway for incorporating the this compound scaffold into such structures.

Another important class of heterocycles, aziridines, can be synthesized using N-tert-butanesulfinyl imines derived from primary amines. The aza-Darzens reaction, for example, involves the condensation of an N-tert-butanesulfinyl imine with an α-bromoester in the presence of a base to yield substituted aziridines. beilstein-journals.org The resulting amine derivatives, after removal of the sulfinyl group, can be transformed into a diverse array of enantioenriched nitrogen-containing heterocycles, including natural alkaloids. beilstein-journals.org

| Heterocyclic System | General Synthetic Method | Role of Primary Amine |

|---|---|---|

| Dihydro-imidazo-pyridiniums | One-pot cascade reaction with 2-bromoethyl-pyridinium derivatives. gla.ac.uk | Acts as the initial nucleophile, leading to cyclization and aromatization. |

| Saturated N-Heterocycles (e.g., Morpholines) | Coupling with SLAP (Silicon Amine Protocol) reagents followed by photocatalytic cyclization. ethz.ch | Forms an imine intermediate that undergoes radical cyclization. |

| Aziridines | Aza-Darzens reaction of N-tert-butanesulfinyl imines with α-bromoesters. beilstein-journals.org | Forms the imine precursor which undergoes nucleophilic attack and cyclization. |

| Tetrahydroquinolines | Intramolecular cyclization following diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine derived from a 3-(2-bromophenyl)propanal. beilstein-journals.org | The amine, once deprotected, participates in an intramolecular ring-closing reaction. |

Role in the Elaboration of Chiral Synthetic Targets

Chiral amines are indispensable tools in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule. sigmaaldrich.com These amines are widely used as chiral building blocks, auxiliaries, and resolving agents in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The enantiomerically pure forms of this compound, such as the (R)- or (S)-isomer, are valuable for their ability to introduce a stereocenter that can direct the stereochemical outcome of subsequent reactions.

A primary application of chiral amines is as chiral auxiliaries. In this role, the chiral amine is temporarily attached to a substrate to guide a stereoselective transformation, after which it is cleaved and can often be recovered. An illustrative example is found in a synthetic route toward Apremilast, where the chiral amine (S)-α-methylbenzylamine is reacted with a keto-sulfone intermediate. google.com This reaction forms a chiral enamine in situ, which is then reduced with high diastereoselectivity. The chiral auxiliary directs the hydride attack to one face of the molecule, establishing the desired stereocenter in the product before it is cleaved. google.com

The most direct method for preparing chiral amines like this compound is the asymmetric hydrogenation of prochiral imines. nih.govacs.org This method uses transition metal catalysts with chiral ligands to achieve high enantioselectivity and is employed on an industrial scale for the production of various chiral amines. nih.gov The availability of such enantiomerically enriched amines is crucial for their application as building blocks in the synthesis of complex, stereochemically defined targets. sigmaaldrich.com

| Chiral Amine Example | Role in Asymmetric Synthesis | Application |

|---|---|---|

| (R)- or (S)-α-Ethylbenzylamine | Chiral Building Block | Used in the one-pot synthesis of C2-symmetrical secondary amines, which are precursors to chiral phosphoramidite (B1245037) ligands. sigmaaldrich.com |

| (S)-α-Methylbenzylamine | Chiral Auxiliary | Directs the diastereoselective reduction of a chiral enamine intermediate in a synthesis of an Apremilast precursor. google.com |

| (S)-2-Amino-3-methylbutane | Chiral Building Block | Incorporated as a key structural component in the synthesis of the potassium channel opener Diazoxide BPDZ-44. sigmaaldrich.com |

Formation of Molecular Salts for Crystal Engineering and Separation Science

The basic primary amine group of this compound allows it to readily form molecular salts upon reaction with a wide range of acids. This property is extensively utilized in two key areas: the separation of enantiomers and the field of crystal engineering.

In separation science, salt formation is a classical and highly effective method for resolving racemic mixtures of chiral amines. The process involves treating the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treating the isolated diastereomeric salt with a base. A pertinent example is the resolution of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine using N-acetyl-L-leucine, which forms a diastereomeric salt with the (S)-amine, allowing it to be selectively crystallized and isolated. google.com

In crystal engineering, the formation of molecular salts is a powerful technique to modify and control the solid-state properties of a compound. By selecting different acidic co-formers, it is possible to create a variety of crystalline structures (polymorphs or co-crystals) with tailored physicochemical properties, such as melting point, stability, and dissolution rate. The formation of salts introduces strong, directional hydrogen bonds and other non-covalent interactions that guide the assembly of molecules into specific crystal lattices. This control over the solid-state architecture is crucial in the pharmaceutical industry for optimizing the formulation and bioavailability of active pharmaceutical ingredients.

| Application | Technique | Principle | Example Acid Co-formers / Resolving Agents |

|---|---|---|---|

| Chiral Resolution | Diastereomeric Salt Crystallization | Racemic amine is reacted with a chiral acid to form separable diastereomeric salts with different solubilities. | N-acetyl-L-leucine, Tartaric acid, Camphorsulfonic acid, Mandelic acid. google.com |

| Crystal Engineering | Co-crystal/Salt Formation | Amine is combined with an acid co-former to generate new crystalline structures with modified physical properties (e.g., solubility, stability). | Carboxylic acids (e.g., benzoic acid), Sulfonic acids (e.g., p-toluenesulfonic acid), Phenolic acids. |

常见问题

Q. Basic

- NMR Spectroscopy : 1H NMR identifies methoxy (δ 3.7–3.8 ppm) and aromatic protons (δ 6.6–7.2 ppm). 13C NMR confirms backbone carbons (e.g., δ 55–60 ppm for methoxy) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving stereochemistry. Challenges include crystal polymorphism, requiring optimized recrystallization solvents (e.g., ethanol/water mixtures) .

Q. Advanced

- Chiral Purity : Circular dichroism (CD) or chiral HPLC distinguishes enantiomers. Racemization during synthesis is mitigated using asymmetric hydrogenation (Pd/C with chiral ligands) .

What safety protocols are critical for handling this compound?

Q. Basic

- PPE : Gloves, goggles, and lab coats are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Segregate halogenated byproducts and neutralize acidic residues before disposal .

How do researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?

Advanced

Discrepancies arise from solvent effects (e.g., DMSO vs. CDCl3) or impurities. Strategies include:

Standardization : Re-run spectra under identical conditions (e.g., 400 MHz, 25°C).

Spiking Experiments : Add authentic samples to confirm peak assignments.

2D NMR : HSQC and HMBC correlate ambiguous signals .

What methodologies optimize enantiomeric excess (ee) in asymmetric synthesis?

Q. Advanced

- Catalytic Systems : Pd-based catalysts (1 atm H₂ in H₂O) achieve >90% ee under mild conditions.

- Kinetic Resolution : Use chiral columns (e.g., amylose derivatives) to separate enantiomers post-synthesis.

- Computational Screening : DFT models predict ligand efficacy for stereocontrol .

How does the methoxy substituent influence reactivity in downstream applications?

Advanced

The electron-donating methoxy group directs electrophilic substitution to the para position. For example:

- Nitration : Yields 4-nitro derivatives under HNO₃/H₂SO₄.

- Suzuki Coupling : Methoxy enhances stability of palladium intermediates, enabling cross-coupling with arylboronic acids .

What are the key considerations for designing stability studies of this compound?

Q. Basic

- Storage : Store at −20°C in amber vials to prevent photodegradation.

- pH Stability : Test degradation in buffers (pH 3–10) over 72 hours.

- HPLC Monitoring : Use C18 columns (ACN/H₂O gradient) to track decomposition products .

How is this amine utilized as a building block in drug discovery?

Q. Advanced

- Solid-Phase Synthesis : Immobilize via reductive amination for peptide coupling (e.g., bromopropionic acid acylation) .

- Biological Probes : Functionalize with fluorophores (e.g., BODIPY) for receptor-binding assays .

What analytical techniques validate batch-to-batch consistency?

Q. Basic

- HPLC-PDA : Purity >95% with retention time ±0.1 min.

- Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion ([M+H⁺] calc’d vs. observed) .

How do researchers address low yields in large-scale syntheses?

Q. Advanced

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions.

- Catalyst Recycling : Immobilize Pd on magnetic nanoparticles for reuse (3–5 cycles without loss of activity) .

What mechanistic insights explain competing pathways during reduction steps?

Q. Advanced

- Kinetic Isotope Effects : Deuterated reagents (e.g., NaBD₄) reveal hydride transfer as the rate-limiting step.

- In Situ IR : Monitor intermediate imine formation (C=N stretch at ~1650 cm⁻¹) to optimize reduction timing .

How is computational chemistry applied to predict biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。